DG(12:0/0:0/12:0), also known as diacylglycerol or diglyceride, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(12:0/0:0/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(12:0/0:0/12:0) is primarily located in the membrane (predicted from logP).
1,3-Dilaurin
CAS No.: 539-93-5
Cat. No.: VC20878687
Molecular Formula: C27H52O5
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 539-93-5 |
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Molecular Formula | C27H52O5 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate |
Standard InChI | InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 |
Standard InChI Key | KUVAEMGNHJQSMH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O |
Introduction
Chemical Identity and Structure
1,3-Dilaurin, systematically named as dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester, belongs to the diacylglycerol (DAG) family. It possesses two lauric acid chains (C12:0) esterified at the terminal positions of glycerol, leaving the central position unesterified .
Nomenclature and Identification
The compound is recognized by multiple synonyms in scientific literature and commercial contexts, as summarized in the following table:
Parameter | Information |
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IUPAC Name | Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester |
Common Names | 1,3-Dilaurin, α,α'-Dilaurin, 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate |
Systematic Name | (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate |
CAS Registry Number | 539-93-5 |
EINECS Number | 208-731-9 |
Lipid Number | DG(12:0/0:0/12:0) |
Molecular Structure
1,3-Dilaurin features a glycerol backbone with two lauric acid chains attached via ester bonds at the 1 and 3 positions. The molecular structure is characterized by:
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Molecular Formula: C₂₇H₅₂O₅
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Molecular Weight: 456.7 g/mol
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Canonical SMILES: OC(COC(CCCCCCCCCCC)=O)COC(CCCCCCCCCCC)=O
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InChI: InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
The structure contains a hydrophilic glycerol component with two hydrophobic lauric acid chains, giving 1,3-Dilaurin its amphiphilic properties that are essential for its surface-active capabilities .
Physical and Chemical Properties
1,3-Dilaurin exhibits distinctive physicochemical properties that influence its behavior in various applications and synthesis procedures.
Physical Properties
The compound exists as a white solid at ambient temperature with the following physical characteristics:
Solubility Profile
The solubility characteristics of 1,3-Dilaurin impact its processing methods and application potential:
Solvent | Solubility |
---|---|
Acetonitrile | Slightly soluble |
Chloroform | Slightly soluble |
DMF | 20 mg/ml |
DMSO | 30 mg/ml |
Ethanol | 0.25 mg/ml |
PBS (pH 7.2) | 0.7 mg/ml |
Chemical Stability and Reactivity
1,3-Dilaurin demonstrates reasonable stability under normal storage conditions but can undergo several chemical reactions:
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Acylmigration: The lauric acid groups can migrate between positions, particularly during extended reaction times or at elevated temperatures, leading to the formation of 1,2-dilaurin .
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Esterification: The free hydroxyl group at the sn-2 position can undergo esterification with fatty acids to form trilaurin under certain conditions .
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Hydrolysis: Ester bonds can be hydrolyzed in the presence of water, especially at higher temperatures or under enzymatic catalysis.
For optimal stability, storage at -20°C is recommended to prevent degradation and acylmigration .
Synthesis Methods
Several methods have been developed for the synthesis of 1,3-Dilaurin, with enzymatic approaches showing particular promise for producing high-purity products.
Enzymatic Synthesis via Direct Esterification
The enzymatic synthesis of 1,3-Dilaurin through direct esterification of glycerol with lauric acid represents one of the most efficient and environmentally friendly approaches:
Vacuum-Driven Air Bubbling Protocol
This innovative method has demonstrated excellent results in solvent-free systems:
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Reaction Conditions:
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Reaction temperature: 50°C
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Catalyst: Lipozyme RM IM (5 wt% based on reactants)
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Vacuum: 4 mm Hg
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Molar ratio (glycerol:lauric acid): 1:2
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Reaction time: 3 hours
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Performance Metrics:
The vacuum-driven air bubbling creates a mixing effect where glycerol and solid lipase are "blown up" to interact with fatty acid, facilitating efficient reaction progress .
Nitrogen Gas Bubbling Protocol
An alternative approach using nitrogen gas instead of air has shown comparable results:
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Similar conversion rates and 1,3-dilaurin content
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Potential advantage of providing an inert atmosphere that may enhance enzyme stability
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Demonstrated excellent enzyme reusability with Novozym 435, showing minimal activity loss after 10 batch reactions
Solvent-Free Synthesis Optimization
Research has identified several key parameters that influence the yield and purity of 1,3-Dilaurin in solvent-free systems:
Parameter | Optimal Condition | Effect |
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Temperature | 50°C | Balances reaction rate and enzyme stability |
Enzyme Type | Lipozyme RM IM or Novozym 435 | Shows highest activity and selectivity |
Enzyme Concentration | 5 wt% | Higher concentrations may promote acylmigration |
Water Removal Timing | After 1 hour of reaction | Maintains initial high reaction rates |
Water Removal Method | Vacuum (3 mm Hg) or nitrogen gas stream | Shifts equilibrium toward esterification |
The water removal strategy significantly impacts the reaction equilibrium. Starting water removal after 1 hour of reaction initiation preserves high initial reaction rates while subsequently driving the equilibrium toward esterification by removing water formed during the reaction .
Purification Methods
After synthesis, purification techniques can be employed to obtain high-purity 1,3-Dilaurin:
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Silica Gel Column Chromatography: Using hexane/ethyl acetate (9:1) as eluent
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High-Performance Liquid Chromatography (HPLC): For analytical separation and purity determination
These purification methods can yield exceptionally pure 1,3-Dilaurin with reported purities of 99.1% or higher .
Biological and Industrial Applications
1,3-Dilaurin offers a diverse range of applications across multiple sectors due to its unique amphiphilic properties and biological activities.
Surface-Active Properties and Industrial Uses
As a diacylglycerol with specific structural characteristics, 1,3-Dilaurin functions effectively as:
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Food Emulsifier: Stabilizes oil-water interfaces in food products
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Pharmaceutical Excipient: Enhances drug delivery systems through improved solubilization
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Cosmetic Ingredient: Provides emulsification and skin conditioning properties
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Surfactant for Reverse Micelle Formation: Creates structures capable of encapsulating water-insoluble molecules
The compound has been studied in the formation of reverse micelles, which can serve as microreactors for enzymatic reactions or as delivery systems for bioactive compounds.
Nutritional and Health Applications
Research has indicated potential health benefits associated with structured diacylglycerols like 1,3-Dilaurin:
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Obesity Management: Diacylglycerols may influence fat metabolism differently than conventional triglycerides
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Improved Blood Lipid Profiles: Some studies suggest potential beneficial effects on lipid metabolism
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Palm-Based Diacylglycerol Oils: 1,3-Dilaurin has been identified in palm-based diacylglycerol oils derived from palm stearin, palm mid fraction, palm oil, and palm olein
Research Applications
In research settings, 1,3-Dilaurin serves as:
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Biochemical Reagent: Used as a standard or model compound in lipid research
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Substrate for Enzymatic Studies: Employed to investigate lipase specificity and activity
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Intermediate in Structured Lipid Synthesis: Used in the preparation of structured glycerides with pharmaceutical potential, such as 1,3-dicapryloyl-2-eicosapentaenoylglycerol
Current Research Findings
Scientific investigations continue to expand our understanding of 1,3-Dilaurin's properties, synthesis, and applications.
Comparative Enzymatic Performance
Multiple studies have evaluated different lipases for 1,3-Dilaurin synthesis, revealing important differences in catalytic performance:
Enzyme | Performance Characteristics | Optimal Applications |
---|---|---|
Lipozyme RM IM | High activity, good specificity, excellent reusability | Industrial-scale production |
Novozym 435 | High activity, excellent stability, minimal activity loss after multiple uses | Long-term continuous processes |
Lipozyme TL IM | Lower activity for 1,3-Dilaurin synthesis | Less suitable for this specific reaction |
The 1,3-regiospecificity of Rhizomucor miehei lipase (Lipozyme RM IM) makes it particularly valuable for the selective synthesis of 1,3-Dilaurin over other isomers .
Thermal and Catalytic Transformation Studies
Recent research has explored the thermal and catalytic transformation of 1,3-Dilaurin under pyrolysis conditions:
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Fast Catalytic Pyrolysis: Studies using sodium carbonate alone or combined with alumina have demonstrated effective degradation of 1,3-Dilaurin
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Temperature Effects: At 550°C, formation of trilaurin was observed, potentially through esterification of the free hydroxyl group with fatty acids formed during pyrolysis
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Catalyst Systems: A dual-catalyst system using Na₂CO₃ and γ-Al₂O₃ in layers showed 85.5% hydrocarbon production with a wide carbon range (C3-C23)
These findings suggest potential applications in the conversion of complex oxygenated molecules into green fuel components .
Structure-Function Relationships
Investigations into the relationship between 1,3-Dilaurin's structure and its functional properties have revealed:
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Polymorphic Behavior: The compound exhibits different crystalline forms dependent on thermal history and processing conditions
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Rheological Properties: 1,3-Dilaurin contributes unique textural attributes when incorporated into lipid systems
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Thermal Transitions: Distinct melting and crystallization behaviors that influence its application in structured lipid systems
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